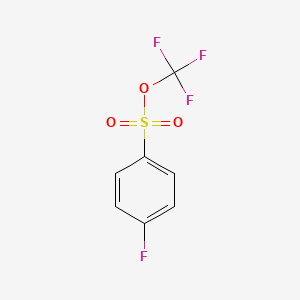

Trifluoromethyl 4-fluorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethyl 4-fluorobenzenesulfonate is an organofluorine compound . Its molecular formula is C7H4F4O3S and it has a molecular weight of 244.16 . The compound is used in laboratory chemicals .

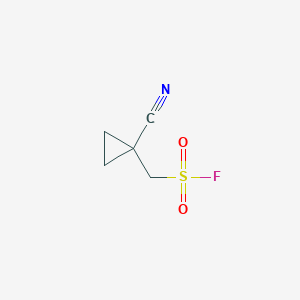

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group and a fluorobenzenesulfonate group .Scientific Research Applications

1. Bioconjugation in Biomedical Applications

Trifluoromethyl 4-fluorobenzenesulfonate, due to its strong electron-withdrawing properties, serves as an excellent activating agent for covalent attachment of biologicals to solid supports. It rapidly reacts with hydroxyl groups, making it useful for attaching enzymes, antibodies, and other biologicals to supports like functionalized polystyrene microspheres and Sepharose beads, preserving their biological function. This has potential therapeutic applications in bioselective separation of human lymphocyte subsets from blood and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).

2. Organic Synthesis and Fluorination Reactions

Trifluoromethylbenzene, when electrochemically fluorinated, yields various fluorinated products, which are valuable in synthetic organic chemistry. The fluorination process results in compounds like fluorinated cyclohexadienes, which are stable and significant for synthesizing other complex fluorinated structures (Momota, Kato, Morita, & Matsuda, 1994).

3. Photoredox Catalysis in Synthetic Chemistry

In synthetic chemistry, trifluoromethyl groups like those in this compound are crucial for incorporating fluorine atoms into organic molecules. This is particularly valuable in pharmaceutical and agrochemical applications. Photoredox catalysis, a process using visible light, can be used for efficient and selective radical fluoromethylation, highlighting the role of trifluoromethyl groups in advanced synthetic methods (Koike & Akita, 2016).

4. Development of Fluorinated Reagents

This compound derivatives are used in developing new fluoromethylating reagents. These reagents are essential for introducing fluorinated moieties into molecules, significantly impacting their biological activities, which is a widespread strategy in drug design. The derivatives of this compound are utilized in various synthesis and reactivity applications, indicating their importance in medicinal chemistry and materials science (Zhang, Chen, Guo, Xiao, & Gu, 2014).

Safety and Hazards

Trifluoromethyl 4-fluorobenzenesulfonate may pose certain hazards. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It is also recommended to wear protective gloves, protective clothing, and eye/face protection when handling this compound .

properties

IUPAC Name |

trifluoromethyl 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)15(12,13)14-7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDNKWXPIPAZQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2556549.png)

![N-(benzo[b]thiophen-5-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2556553.png)

![3-(Ethylthio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556557.png)

![3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2556559.png)

![1-Chloro-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2556562.png)

![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2556565.png)

![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]furan-2-carboxamide](/img/structure/B2556566.png)

![tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2556567.png)

![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2556569.png)